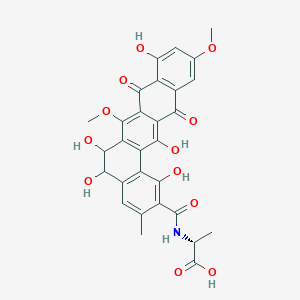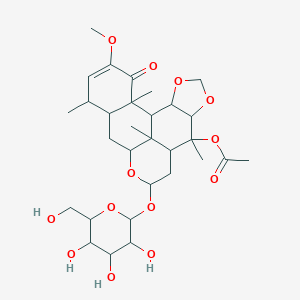![molecular formula C23H18FN5O B236134 4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as CEFB or 4-CN-CEFB.
Mechanism Of Action
The mechanism of action of CEFB is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinases. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical And Physiological Effects
CEFB has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of certain proteins involved in cell proliferation and survival, such as Akt and ERK. Additionally, CEFB has been found to induce the expression of certain genes involved in apoptosis, such as Bax and caspase-3.
Advantages And Limitations For Lab Experiments
One advantage of using CEFB in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, including those that are resistant to chemotherapy. Additionally, CEFB has been found to have low toxicity in normal cells. However, one limitation of using CEFB is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CEFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CEFB. Additionally, further studies are needed to fully understand the mechanism of action of CEFB and its potential applications in other areas of scientific research. Finally, the development of more soluble forms of CEFB could lead to its use in clinical trials for the treatment of cancer.
Synthesis Methods
The synthesis of CEFB involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-ethylphenylmagnesium bromide and 2H-1,2,3-benzotriazole-5-carbaldehyde to yield CEFB.
Scientific Research Applications
CEFB has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEFB has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide |
|---|---|
Molecular Formula |
C23H18FN5O |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-cyano-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O/c1-3-15-4-7-17(8-5-15)29-27-21-10-14(2)20(12-22(21)28-29)26-23(30)18-9-6-16(13-25)11-19(18)24/h4-12H,3H2,1-2H3,(H,26,30) |
InChI Key |
SPJSMYRAYVUHFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)